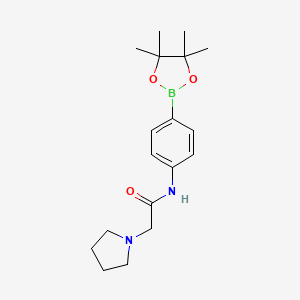
4-(二氟甲氧基)-2-氟苯甲酸
描述
4-(Difluoromethoxy)-2-fluorobenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6F3O3 This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a benzene ring, along with a carboxylic acid functional group
科学研究应用
4-(Difluoromethoxy)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
Target of Action
The primary target of 4-(Difluoromethoxy)-2-fluorobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation of type 2 lung epithelial cells . This transformation leads to excessive extracellular matrix deposition, which plays a crucial role in fibrosis .
Mode of Action
4-(Difluoromethoxy)-2-fluorobenzoic acid interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increasing the expression of E-cadherin . This compound also significantly reduces Smad2/3 phosphorylation levels .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is a key player in the pathogenesis of pulmonary fibrosis . By inhibiting this pathway, 4-(Difluoromethoxy)-2-fluorobenzoic acid can reduce the excessive deposition of extracellular matrix components, thereby mitigating the progression of fibrosis .
Pharmacokinetics
The compound is soluble in methanol , which suggests that it may have good bioavailability
Result of Action
The action of 4-(Difluoromethoxy)-2-fluorobenzoic acid results in the attenuation of TGF-β1-induced epithelial–mesenchymal transformation in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, decreased collagen deposition, and reduced expression of E-cadherin .
生化分析
Biochemical Properties
4-(Difluoromethoxy)-2-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as transforming growth factor-beta 1 (TGF-β1) and proteins involved in the epithelial-mesenchymal transition (EMT) process . The interactions between 4-(Difluoromethoxy)-2-fluorobenzoic acid and these biomolecules are primarily inhibitory, leading to the suppression of EMT markers such as alpha-smooth muscle actin, vimentin, and collagen I, while promoting the expression of E-cadherin . These interactions are crucial in understanding the compound’s potential therapeutic applications in conditions like pulmonary fibrosis.
Cellular Effects
The effects of 4-(Difluoromethoxy)-2-fluorobenzoic acid on various cell types and cellular processes are profound. In epithelial cells, this compound has been observed to inhibit the TGF-β1-induced EMT process, which is a critical pathway in fibrosis and cancer metastasis . By modulating cell signaling pathways, 4-(Difluoromethoxy)-2-fluorobenzoic acid influences gene expression and cellular metabolism, leading to reduced fibrosis and improved cellular function . Additionally, this compound has shown potential in reducing lung inflammation and fibrosis in in vivo models .
Molecular Mechanism
At the molecular level, 4-(Difluoromethoxy)-2-fluorobenzoic acid exerts its effects through several mechanisms. It binds to and inhibits the phosphorylation of Smad2/3 proteins, which are key mediators in the TGF-β1 signaling pathway . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby blocking the transcription of genes involved in EMT and fibrosis . Furthermore, 4-(Difluoromethoxy)-2-fluorobenzoic acid has been shown to reduce the levels of extracellular matrix components, such as collagen, by inhibiting the expression of related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Difluoromethoxy)-2-fluorobenzoic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on EMT and fibrosis markers for extended periods . Long-term studies have indicated that prolonged exposure to 4-(Difluoromethoxy)-2-fluorobenzoic acid may lead to adaptive cellular responses, potentially altering its efficacy . Degradation products of the compound have not shown significant bioactivity, suggesting that the parent compound is primarily responsible for its observed effects .
Dosage Effects in Animal Models
The effects of 4-(Difluoromethoxy)-2-fluorobenzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits EMT and reduces fibrosis without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild inflammation and cellular stress . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
4-(Difluoromethoxy)-2-fluorobenzoic acid is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups to facilitate its excretion . Additionally, 4-(Difluoromethoxy)-2-fluorobenzoic acid may influence metabolic flux by modulating the activity of enzymes involved in the TGF-β1 signaling pathway . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(Difluoromethoxy)-2-fluorobenzoic acid is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, 4-(Difluoromethoxy)-2-fluorobenzoic acid accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 4-(Difluoromethoxy)-2-fluorobenzoic acid is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . The presence of targeting signals and post-translational modifications may direct 4-(Difluoromethoxy)-2-fluorobenzoic acid to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-fluorobenzoic acid with difluoromethyl ether in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of 4-(Difluoromethoxy)-2-fluorobenzoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and difluoromethoxy groups.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Major Products:
Substitution: Products include halogenated derivatives of the original compound.
Reduction: The major product is 4-(difluoromethoxy)-2-fluorobenzyl alcohol.
Oxidation: The major product is 4-(difluoromethoxy)-2-fluorobenzaldehyde.
相似化合物的比较
- 4-(Difluoromethoxy)benzoic acid
- 2-Fluorobenzoic acid
- 4-Fluorobenzoic acid
Comparison:
- 4-(Difluoromethoxy)benzoic acid: Lacks the additional fluorine atom, which may affect its reactivity and binding properties.
- 2-Fluorobenzoic acid: Lacks the difluoromethoxy group, resulting in different electronic and steric effects.
- 4-Fluorobenzoic acid: Similar in structure but lacks the difluoromethoxy group, which can influence its chemical behavior and applications.
4-(Difluoromethoxy)-2-fluorobenzoic acid is unique due to the presence of both the difluoromethoxy and fluorine groups, which confer distinct electronic properties and reactivity patterns, making it valuable in various chemical and biological applications.
属性
IUPAC Name |
4-(difluoromethoxy)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-6-3-4(14-8(10)11)1-2-5(6)7(12)13/h1-3,8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXCVZBFHDTIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276415 | |
| Record name | 4-(Difluoromethoxy)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-52-0 | |
| Record name | 4-(Difluoromethoxy)-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


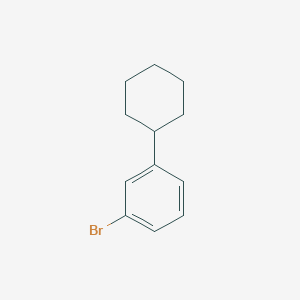
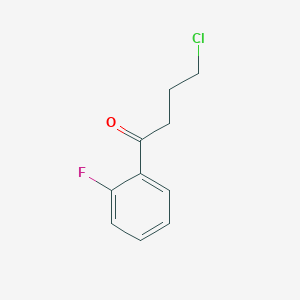
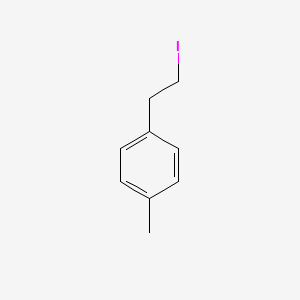
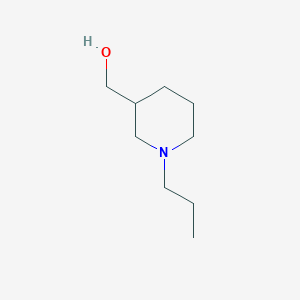
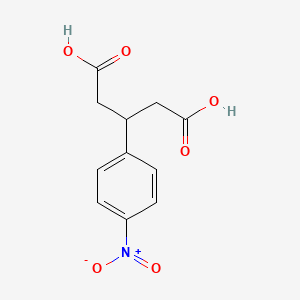
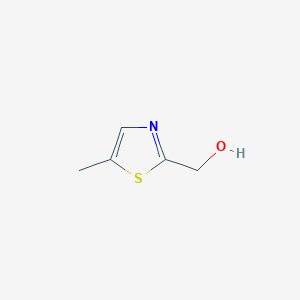
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)
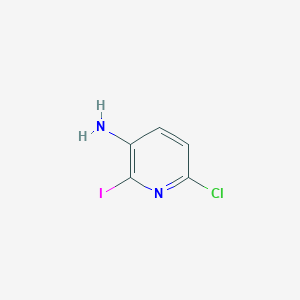
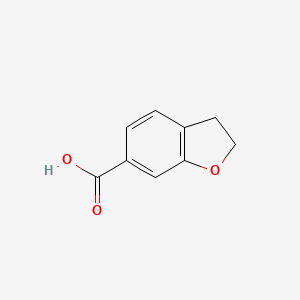
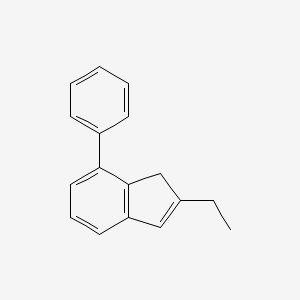
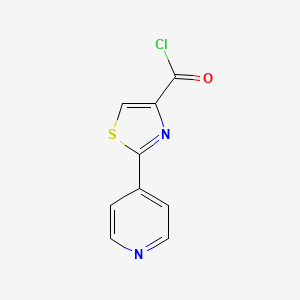
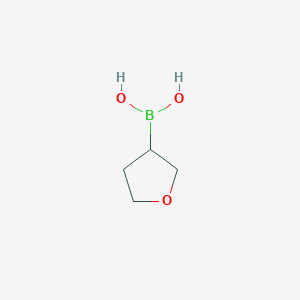
![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)
